3-(tert-butyldimethylsilyloxy)propan-1-amine
CAS No.: 115306-75-7
Cat. No.: VC2356980
Molecular Formula: C9H23NOSi
Molecular Weight: 189.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115306-75-7 |
---|---|
Molecular Formula | C9H23NOSi |
Molecular Weight | 189.37 g/mol |
IUPAC Name | 3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine |
Standard InChI | InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 |
Standard InChI Key | LNSJAAYIGOFKTA-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCCCN |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCCCN |
Introduction
Chemical Identity and Structure
3-(tert-butyldimethylsilyloxy)propan-1-amine is identified by the CAS number 115306-75-7, with a molecular formula of C9H23NOSi and a molecular weight of 189.37 g/mol. This compound features a three-carbon chain with an amine group at one end and a silyl ether group at the other. The systematic IUPAC name for this compound is 3-[tert-butyl(dimethyl)silyl]oxypropan-1-amine.
The compound is also known by several synonyms, including:
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3-((tert-butyldimethylsilyl)oxy)propylamine
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3-(tert-butyldimethylsilanyloxy)propylamine
The chemical structure can be identified using standard chemical identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C9H23NOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8,10H2,1-5H3 |
InChI Key | LNSJAAYIGOFKTA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)Si(C)OCCCN |
Table 1: Chemical Identifiers for 3-(tert-butyldimethylsilyloxy)propan-1-amine
Physical and Chemical Properties
Physical Properties
3-(tert-butyldimethylsilyloxy)propan-1-amine exhibits distinct physical characteristics that influence its handling and application in laboratory settings. According to multiple sources, this compound typically presents as a colorless to almost colorless clear liquid, though it may be found in solid form in some commercial preparations .
The key physical properties of this compound are summarized in the table below:
Property | Value | Source |
---|---|---|
Physical State | Colorless to almost colorless clear liquid | |
Boiling Point | 70°C (at 3.5 mmHg) | |
Flash Point | 83°C | |
Specific Gravity | 0.86 | |
Molecular Weight | 189.37 g/mol | |
Purity (Commercial) | >98% |
Table 2: Physical Properties of 3-(tert-butyldimethylsilyloxy)propan-1-amine
Chemical Properties
The chemical behavior of 3-(tert-butyldimethylsilyloxy)propan-1-amine is largely determined by its functional groups - the primary amine and the silyl ether. The tert-butyldimethylsilyl (TBDMS) group serves as a protecting group for the hydroxyl functionality, which can be selectively removed under specific conditions.
Key chemical properties include:
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The primary amine group (-NH2) acts as a nucleophile in various chemical reactions
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The silyl ether linkage (Si-O) provides protection for the hydroxyl group while being stable to many reaction conditions
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The compound is moisture-sensitive due to potential hydrolysis of the silyl ether group
Applications and Uses
Organic Synthesis
3-(tert-butyldimethylsilyloxy)propan-1-amine serves as an important building block in organic synthesis with several key applications:
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It functions as a key component in the ring-opening cyclization of spirocyclopropane
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The compound is utilized in the formation of carbon-carbon bonds in complex molecule synthesis
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It serves as a bifunctional linker in various chemical transformations due to its orthogonal reactive groups
Research Applications
The compound finds significant use in research settings:
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As a reagent in the development of pharmaceutical intermediates
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In the synthesis of biologically active molecules
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For the preparation of advanced materials and specialty chemicals
Researchers have reported that 3-(tert-butyldimethylsilyloxy)propan-1-amine provides reliable and consistent results in experimental procedures, particularly in precision chemical synthesis applications .
Safety Aspect | Details |
---|---|
GHS Pictogram | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Table 3: Safety Information for 3-(tert-butyldimethylsilyloxy)propan-1-amine
Personal protective equipment including gloves, eye protection, and adequate ventilation should be employed when handling this compound.
Comparison with Similar Compounds
3-(tert-butyldimethylsilyloxy)propan-1-amine belongs to a family of silyl-protected aminoalcohols that serve similar functions in organic synthesis. While the search results didn't provide explicit comparisons, we can infer several related compounds that differ in their protecting groups:
Compound | Protecting Group | Comparison to TBDMS derivative |
---|---|---|
3-(trimethylsilyloxy)propan-1-amine | Trimethylsilyl (TMS) | Less stable to acidic and basic conditions; more easily removed |
3-(triisopropylsilyloxy)propan-1-amine | Triisopropylsilyl (TIPS) | More stable to acidic conditions; more sterically hindered |
3-(tert-butyldiphenylsilyloxy)propan-1-amine | tert-Butyldiphenylsilyl (TBDPS) | More stable to acidic and basic conditions; more difficult to remove |
Table 4: Comparison of 3-(tert-butyldimethylsilyloxy)propan-1-amine with Related Compounds
The TBDMS protecting group provides a balance of stability and removability that makes 3-(tert-butyldimethylsilyloxy)propan-1-amine particularly useful in multi-step synthesis where selective deprotection is required.
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